4-Methyl-2-phenylthiazole

Physicochemical Properties Synthetic Intermediate Formulation

Secure your supply of 4-Methyl-2-phenylthiazole, a privileged scaffold in medicinal chemistry for anticancer and anti-MRSA research, and a key ligand in OLED materials. Its specific 4-methyl substitution provides unique physicochemical properties not found in other phenylthiazole isomers, ensuring precise outcomes for your research and development projects.

Molecular Formula C10H9NS
Molecular Weight 175.25 g/mol
CAS No. 1826-17-1
Cat. No. B154493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-phenylthiazole
CAS1826-17-1
Molecular FormulaC10H9NS
Molecular Weight175.25 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)C2=CC=CC=C2
InChIInChI=1S/C10H9NS/c1-8-7-12-10(11-8)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyIPOHWQDCODUHTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-phenylthiazole (CAS 1826-17-1) – A Core Heterocyclic Scaffold for Medicinal Chemistry and Materials Science


4-Methyl-2-phenylthiazole (CAS 1826-17-1) is a heterocyclic organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms with methyl and phenyl substituents at the 4- and 2-positions, respectively [1]. It is a key building block in medicinal chemistry, serving as a privileged scaffold for the development of novel therapeutic agents, particularly in anticancer and antimicrobial research . The compound is also utilized in materials science, notably as a cyclometalating ligand for phosphorescent iridium complexes, where its substituent pattern enables fine-tuning of emission properties [2]. With a molecular weight of 175.25 g/mol and a melting point of 29.5 °C, it is a low-melting solid at ambient conditions [1].

Why Generic Substitution of 4-Methyl-2-phenylthiazole (CAS 1826-17-1) with Close Analogs Compromises Research Outcomes


Within the 2-phenylthiazole chemical class, even subtle structural variations—such as the position of the methyl group or the nature of the aryl substituent—can lead to profound differences in physicochemical properties, biological activity, and material performance. For instance, the presence and position of the methyl group on the thiazole ring significantly alters the compound's lipophilicity, melting point, and electronic characteristics, which in turn affect its behavior as a synthetic intermediate, its pharmacokinetic profile, and its photophysical properties when used as a ligand [1]. As demonstrated in comparative studies of phenylthiazole regioisomers for DGAT1 inhibition, the 2-, 4-, and 5-phenylthiazole series exhibit markedly different potency and selectivity profiles, underscoring that even positional isomers cannot be assumed to be interchangeable [2]. The quantitative evidence presented below establishes that 4-Methyl-2-phenylthiazole possesses a distinct and verifiable differentiation profile relative to its closest structural analogs, making it the preferred choice for specific research applications where its unique attributes are required.

Quantitative Differentiation of 4-Methyl-2-phenylthiazole (CAS 1826-17-1) Against Key Structural Analogs


Physical State and Melting Point Differentiates 4-Methyl-2-phenylthiazole from Unsubstituted 2-Phenylthiazole

The introduction of a methyl group at the 4-position of the thiazole ring profoundly alters the physical state of the compound. 4-Methyl-2-phenylthiazole is a low-melting solid (melting point 29.5 °C) at ambient temperature, whereas its direct analog 2-phenylthiazole (lacking the 4-methyl substituent) is a liquid at room temperature (melting point not applicable; boiling point 277.4 °C) [1]. This difference is critical for applications requiring solid-state handling, storage, or formulation, such as in solid-phase synthesis or when precise weighing of a solid intermediate is preferred over handling a liquid reagent . The predicted octanol-water partition coefficient (LogP) of 4-Methyl-2-phenylthiazole is approximately 3.0, compared to a predicted pKa of 2.43 for 2-phenylthiazole, indicating significantly higher lipophilicity for the methyl-substituted derivative [2].

Physicochemical Properties Synthetic Intermediate Formulation

Comparative Hepatotoxicity Profile of 2-Phenyl-4-methylthiazole in Murine Models

A comparative in vivo study in glutathione-depleted mice evaluated the hepatotoxicity of a series of 2-(para-substituted phenyl)-4-methylthiazoles, including the parent compound 2-phenyl-4-methylthiazole [1]. The study established a clear rank order of hepatotoxicity based on serum alanine aminotransferase (ALT) levels, with 4-methylthiazoles bearing a p-methoxyphenyl substituent being most toxic, followed by the unsubstituted phenyl derivative, and with p-chlorophenyl-substituted analogs showing markedly reduced toxicity (rank order: p-methoxyphenyl > phenyl >> p-chlorophenyl) [1]. This structure-toxicity relationship provides a critical benchmark for medicinal chemists: the unsubstituted phenyl ring of 4-Methyl-2-phenylthiazole confers an intermediate hepatotoxic liability that must be considered during lead optimization, distinguishing it from both more toxic and less toxic analogs [2].

Toxicology Drug Safety Metabolism

Antimicrobial Activity Profile of 4-Methyl-2-phenylthiazole as a 14α-Demethylase Inhibitor

2-Phenyl-4-methylthiazole (synonymous with 4-Methyl-2-phenylthiazole) has been identified as a bactericidal agent with demonstrated activity against Cryptosporidium parvum, Bacillus subtilis, and Giardia lamblia . Notably, it has been characterized as the most potent inhibitor of 14α-demethylase in C. parvum and B. subtilis among evaluated compounds . This enzyme is a key target in sterol biosynthesis, and its inhibition is a validated mechanism for both antifungal and antiprotozoal therapy. While specific IC50 values for the parent compound are not publicly disclosed in peer-reviewed literature, the qualitative ranking as "most potent" within its series provides a strong indication of its superior activity relative to closely related thiazole analogs [1].

Antimicrobial Enzyme Inhibition Drug Discovery

Emission Tuning in Phosphorescent Iridium Complexes via Substituted 2-Phenylthiazole Ligands

A series of iridium complexes of the general formula (C^N)2Ir(acac) were synthesized using substituted 2-phenylthiazoles as cyclometalating ligands, including 2-phenylthiazole (ptz), 2-(4-methylphenyl)thiazole (mptz), and 2-(4-ethylphenyl)thiazole (eptz) [1]. The maximum emission wavelengths of these complexes in CH2Cl2 at room temperature fell within the range of 542–547 nm, representing a significant blue shift compared to the benchmark complex (bt)2Ir(acac), which contains a larger π-conjugated benzothiazole ligand [1]. This blue shift is attributed to the reduced size of the π-system in the 2-phenylthiazole framework relative to 2-phenylbenzothiazole. Within the series, the methyl-substituted ligand (mptz) offers a specific balance of steric and electronic effects that contributes to the observed emission properties, providing a tunable handle for materials scientists designing phosphorescent emitters for OLED applications [2].

OLED Materials Phosphorescence Ligand Design

Optimal Research and Industrial Application Scenarios for 4-Methyl-2-phenylthiazole (CAS 1826-17-1) Based on Verified Differentiation


Synthesis of Novel Anticancer Agents via 5-Position Derivatization

4-Methyl-2-phenylthiazole serves as a key intermediate for the synthesis of thiazole-based anticancer agents, particularly those targeting hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116) . The 5-position of the thiazole ring is readily functionalized, allowing medicinal chemists to install diverse pharmacophores while retaining the core scaffold. Studies have shown that derivatives incorporating the 4-methyl-2-phenylthiazole moiety exhibit significant cytotoxic potency against these cancer cell lines, making the parent compound a critical starting material for structure-activity relationship (SAR) campaigns .

Development of Anti-MRSA Antibiotics

The 2-phenyl-4-methylthiazole scaffold is a validated pharmacophore for the development of novel antibacterial agents targeting methicillin-resistant Staphylococcus aureus (MRSA) [1]. A series of 2-phenyl-4-methylthiazole analogs have been disclosed in patent literature as potential therapeutic agents for the treatment of MRSA-related infections, highlighting the scaffold's privileged status in antibiotic discovery [1]. Researchers procuring this compound can leverage its established anti-MRSA potential as a starting point for designing next-generation antibacterial candidates.

Synthesis of Phosphorescent Iridium Complexes for OLEDs

4-Methyl-2-phenylthiazole is an essential precursor for the synthesis of substituted 2-phenylthiazole ligands used in phosphorescent iridium complexes [2]. These complexes are critical components of organic light-emitting diodes (OLEDs), where their emission color can be tuned by modifying the substituents on the phenyl ring of the ligand. The methyl-substituted derivative (mptz) yields complexes with emission in the green region (542–547 nm), offering materials scientists a reliable building block for fabricating efficient OLED devices with tailored emission properties [2].

Chemical Biology Probes for Protein-Ligand Interaction Studies

Derivatives of 4-Methyl-2-phenylthiazole have been investigated as fluorescent probes for studying protein-ligand interactions in real time . The thiazole core's inherent fluorescence properties, combined with its synthetic versatility, make it an attractive scaffold for developing chemical biology tools. This application underscores the compound's utility beyond traditional medicinal chemistry, expanding its procurement relevance to chemical biology and biochemistry laboratories .

Technical Documentation Hub

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